molecular formula C17H16BrN3OS2 B2393875 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide CAS No. 2034235-25-9

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

Cat. No. B2393875
CAS RN: 2034235-25-9
M. Wt: 422.36
InChI Key: KMMGUVQNLJPYAP-UHFFFAOYSA-N
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Description

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C17H16BrN3OS2 and its molecular weight is 422.36. The purity is usually 95%.
BenchChem offers high-quality 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis

  • Thiophenylhydrazonoacetates in Heterocyclic Synthesis: Research by Mohareb et al. (2004) indicates the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity towards various nitrogen nucleophiles to yield derivatives including pyrazole. This highlights the importance of thiophene-based compounds in synthesizing diverse heterocyclic structures (Mohareb et al., 2004).

Chemical Properties and Synthesis

  • Facile Synthesis and Electronic Properties: Ahmad et al. (2021) focused on the synthesis of thiophene-2-carboxamides and their electronic properties. DFT calculations revealed significant insights into the reactivity parameters and electronic delocalization, demonstrating the compound's potential in electronic applications (Ahmad et al., 2021).

Crystal Structure Analysis

  • Synthesis and Crystal Structure Analysis: Prabhuswamy et al. (2016) synthesized a compound with thiophene and pyrazole components and analyzed its crystal structure, providing valuable data for understanding the molecular configuration and potential applications in material science (Prabhuswamy et al., 2016).

Antimicrobial Activity

  • Green Synthesis and Antimicrobial Activity: Sowmya et al. (2018) reported the synthesis of thiophene-2-carboxamides with potential antibacterial and antifungal properties. This underscores the potential of such compounds in developing new antimicrobial agents (Sowmya et al., 2018).

Computational Applications

  • Functionalized Thiophene-Based Pyrazole Amides: Kanwal et al. (2022) synthesized thiophene-based amide derivatives and utilized DFT calculations to investigate their electronic structure. This research demonstrates the compound's relevance in computational chemistry and material science (Kanwal et al., 2022).

Molecular Docking Studies

  • Molecular Docking Studies in Antidepressants: Mathew et al. (2016) reported the antidepressant potential of thiophene-based pyrazole carboxamides, using molecular docking studies to understand their mechanism of action. This indicates the compound's relevance in pharmacological research (Mathew et al., 2016).

properties

IUPAC Name

4-bromo-N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3OS2/c18-13-7-16(24-10-13)17(22)19-4-5-21-15(11-1-2-11)8-14(20-21)12-3-6-23-9-12/h3,6-11H,1-2,4-5H2,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMGUVQNLJPYAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)C3=CC(=CS3)Br)C4=CSC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)thiophene-2-carboxamide

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